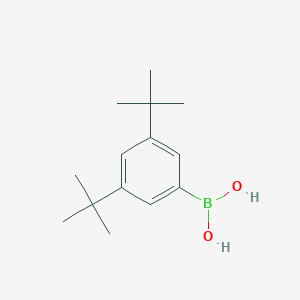
3-氯-4-吡啶硼酸
描述
3-Chloro-4-pyridineboronic acid, also known as 3-CPA, is a boronic acid derivative with a broad range of applications in organic synthesis, medicinal chemistry, and analytical chemistry. It is a versatile reagent used for a variety of reactions, including Suzuki-Miyaura cross-coupling, Stille coupling, and Heck reaction. 3-CPA is also used as a catalyst for aryl halide formation, for the preparation of new functionalized molecules, and for the synthesis of pharmaceuticals and agrochemicals. In addition, it has been used in the synthesis of heterocyclic compounds and as a building block for the synthesis of new materials.
科学研究应用
分子结构和振动光谱
3-氯-4-吡啶硼酸已成为研究的对象,重点关注其分子结构和振动光谱。一项实验和理论研究分析了傅里叶变换拉曼和红外光谱对3-和4-吡啶硼酸的振动光谱。密度泛函谐波计算被用来评估这些酸的结构和光谱性质(Kurt, Sertbakan, & Ozduran, 2008)。
超分子网络和荧光性质
对3-氯-4-吡啶硼酸的超分子网络和荧光性质的研究揭示了它与三苯甲酸和四苯甲酸形成分子复合物。通过结构分析和发光光谱学表征的这些复合物显示出分子聚集体中π-π堆积的变化,引起发射行为的变化(Campos-Gaxiola et al., 2017)。
热和光诱导解键
另一项研究探讨了吡啶和苯硼酸根离子的热和光诱导解键。这项研究确定了3-和4-吡啶硼酸的解离常数,并研究了它们在甲基碘和辐照处理后的热稳定性和分解(Fischer & Havinga, 2010)。
金属络合物形成
已经对使用3-氯-4-吡啶硼酸形成金属络合物进行了研究。一项研究通过将3-和4-吡啶硼酸与四氯合铂酸钾和六氯合铂(IV)酸水合物反应合成了五种金属络合物。这些络合物通过单晶X射线衍射分析进行表征,揭示了1D、2D和3D网络中的主要和次要氢键相互作用(Campos-Gaxiola et al., 2010)。
合成和在化学反应中的应用
3-氯-4-吡啶硼酸用于Suzuki偶联反应,合成新颖的杂环吡啶衍生物。这种应用在有机化学领域至关重要,通过合成和表征各种硼酸衍生物以及它们在钯催化的偶联反应中的反应性来证明(Parry et al., 2002)。
反应性和化学传感器应用
已经对3-吡啶硼酸盐及其衍生物的反应性进行了研究,重点关注它们在开发有效的基于有机硼的化学传感器中的应用。这涉及对络合反应的酸度和动力学研究,这对于理解和增强化学传感器的功能至关重要(Iwatsuki等,2012)。
环钯化合物中的发光性质
通过环钯化合物探索了3-氯-4-吡啶硼酸的发光性质。这些复合物通过NMR、IR、元素分析和UV-Vis吸收进行表征,在室温下溶液中显示出荧光,突显了它们在光物理应用中的潜力(Mancilha et al., 2011)。
抗菌活性
研究3-氯-4-吡啶硼酸衍生物的抗微生物活性包括合成和测试新衍生物的抗菌和抗真菌性能。这些研究有助于开发新的抗微生物药物(Naganagowda & Petsom, 2011)。
作用机制
Target of Action
3-Chloro-4-pyridineboronic acid, also known as (3-chloropyridin-4-yl)boronic Acid, is primarily used as a reagent in the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process .
Mode of Action
In the Suzuki–Miyaura cross-coupling reaction, the 3-Chloro-4-pyridineboronic acid acts as an organoboron reagent . The reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium donates electrons to form a new Pd–C bond with an electrophilic organic group . In the transmetalation step, the organoboron group (from the 3-Chloro-4-pyridineboronic acid) is transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction is a key biochemical pathway involving 3-Chloro-4-pyridineboronic acid . This reaction enables the formation of carbon–carbon bonds, which is a fundamental process in organic synthesis . The resulting compounds can have various downstream effects depending on their specific structures and properties.
Result of Action
The primary result of the action of 3-Chloro-4-pyridineboronic acid is the formation of new carbon–carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds, with potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science.
Action Environment
The efficacy and stability of 3-Chloro-4-pyridineboronic acid can be influenced by various environmental factors. For example, the Suzuki–Miyaura reaction conditions are known to be exceptionally mild and functional group tolerant . This means that the reaction can proceed effectively in a wide range of conditions.
属性
IUPAC Name |
(3-chloropyridin-4-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BClNO2/c7-5-3-8-2-1-4(5)6(9)10/h1-3,9-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLIHQPWLAOYTRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=NC=C1)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10397514 | |
| Record name | 3-Chloro-4-pyridineboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10397514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
458532-98-4 | |
| Record name | (3-Chloropyridin-4-yl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=458532-98-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-4-pyridineboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10397514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1H-Pyrrolo[3,2-c]pyridin-2(3H)-one](/img/structure/B151416.png)





![4-hydroxy-3-[(1E,3E)-5-hydroxy-4-methylpenta-1,3-dienyl]-7-methoxy-2,3,8-trimethyl-2H-benzo[g][1]benzofuran-6,9-dione](/img/structure/B151434.png)


![(3aR,5r,6aS)-2-(tert-butoxycarbonyl)octahydrocyclopenta[c]pyrrole-5-carboxylic acid](/img/structure/B151441.png)
![(3aS,4S,6S,7aR)-2-Isobutyl-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole](/img/structure/B151445.png)

![2-[(2-Carboxy-5-iodophenyl)-diphenylsilyl]-4-iodobenzoic acid](/img/structure/B151452.png)